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molecular formula C6H9N3 B133063 5-(Aminomethyl)pyridin-2-amine CAS No. 156973-09-0

5-(Aminomethyl)pyridin-2-amine

Cat. No. B133063
M. Wt: 123.16 g/mol
InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
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Patent
US06288077B1

Procedure details

Lithium aluminium hydride (21 mmol) is added in small portions to 10 mmol of 6-aminonicotinamide in tetrahydrofuran. The mixture is heated at reflux for 72 hours, then brought to ambient temperature and hydrolyzed with water and then with a 1N sodium hydroxide solution. After stirring for one hour, the mixture is filtered through Celite and washed with an 85/15 tetrahydrofuran/methanol mixture. The solvents are then evaporated off and the residue obtained is purified by chromatography on silica gel to yield the expected product in the form of a white solid.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=O)=[CH:10][N:9]=1.O.[OH-].[Na+]>O1CCCC1>[NH2:7][C:8]1[N:9]=[CH:10][C:11]([CH2:12][NH2:14])=[CH:15][CH:16]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mmol
Type
reactant
Smiles
NC1=NC=C(C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite
WASH
Type
WASH
Details
washed with an 85/15 tetrahydrofuran/methanol mixture
CUSTOM
Type
CUSTOM
Details
The solvents are then evaporated off
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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